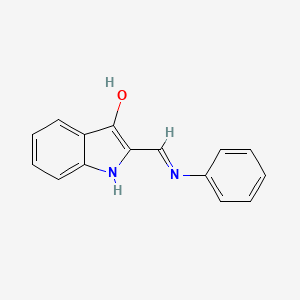

2-Anilinomethylene-indolin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Anilinomethylene-indolin-3-one is a compound that belongs to the indolin-3-one family, which is known for its diverse biological activities and applications in various fields. The indolin-3-one core structure is a common motif in many natural products and synthetic pharmaceuticals, making it an intriguing subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Anilinomethylene-indolin-3-one can be achieved through various methods. One efficient approach involves the copper-catalyzed oxidative dimerization of 2-aryl indoles and cross-addition with indoles . This method provides good to high yields under mild conditions. Another method involves the cascade Fischer indolization/Claisen rearrangement reaction, which allows the synthesis of 2,2-disubstituted indolin-3-ones from readily accessible aryl hydrazines and allyloxyketones .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, given their efficiency and high yields.

Chemical Reactions Analysis

Types of Reactions: 2-Anilinomethylene-indolin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the Mannich reaction can be diverted to access 2,2-disubstituted indolin-3-ones by merging 1,2-aryl migration and copper-catalyzed aerobic oxidation .

Common Reagents and Conditions: Common reagents used in these reactions include copper catalysts, aryl hydrazines, and allyloxyketones. The reactions typically occur under mild conditions, making them suitable for various synthetic applications.

Major Products Formed: The major products formed from these reactions are 2,2-disubstituted indolin-3-ones, which have diverse substitution patterns on their quaternary carbon centers .

Scientific Research Applications

2-Anilinomethylene-indolin-3-one has a wide range of scientific research applications:

Chemistry: In chemistry, it serves as an intermediate for the synthesis of various bioactive compounds. Its unique structure allows for the development of new synthetic methodologies and the exploration of novel chemical reactions.

Biology: In biology, derivatives of this compound have shown potential as antiviral, anti-inflammatory, and anticancer agents . These compounds can inhibit the production of pro-inflammatory cytokines and suppress the growth of cancer cells.

Medicine: In medicine, this compound derivatives are being explored for their therapeutic potential. They have shown promise in treating various diseases, including cancer and inflammatory disorders .

Industry: In the industrial sector, this compound can be used in the development of new materials and pharmaceuticals. Its unique chemical properties make it a valuable compound for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Anilinomethylene-indolin-3-one involves its interaction with specific molecular targets and pathways. For example, 3-substituted-indolin-2-one derivatives have been shown to inhibit the nitric oxide production related to inflammation and suppress the production of tumor necrosis factor (TNF)-α and interleukin (IL)-6 in a concentration-dependent manner . These compounds also inhibit lipopolysaccharide (LPS)-induced signal pathways such as the Akt, MAPK, and NF-κB signaling pathways .

Comparison with Similar Compounds

- Indole-3-acetic acid

- 3-substituted-indolin-2-one

- 2-(2-nitrobenzylidene)indolin-3-one

Comparison: Compared to similar compounds, 2-Anilinomethylene-indolin-3-one stands out due to its unique structure and diverse biological activities. Additionally, 3-substituted-indolin-2-one derivatives have shown potent anti-inflammatory activity, whereas this compound derivatives exhibit a wider range of biological activities, including antiviral and anticancer properties .

Properties

IUPAC Name |

2-(phenyliminomethyl)-1H-indol-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c18-15-12-8-4-5-9-13(12)17-14(15)10-16-11-6-2-1-3-7-11/h1-10,17-18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHYQJNWHMQAOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B5952491.png)

![2-hydroxy-N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-2,2-diphenylacetohydrazide](/img/structure/B5952506.png)

![methyl 2-[({2-[(benzylthio)acetyl]hydrazino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B5952508.png)

![2-[2-[(2E)-2-benzylidenehydrazinyl]-6-(4-bromophenyl)pyrimidin-4-yl]phenol](/img/structure/B5952514.png)

![N-(4-methyl-2-nitrophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B5952536.png)

![5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-(3-phenylpropyl)-2-piperidinone](/img/structure/B5952543.png)

![7-(4-bromophenyl)-5-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5952550.png)

![1-(cyclopropylcarbonyl)-3-[2-(2,6-difluorophenyl)ethyl]piperidine](/img/structure/B5952580.png)

![ethyl 2-[[7-(pyridine-2-carbonylamino)-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]acetate](/img/structure/B5952581.png)

![N-benzyl-N-methyl-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-piperidinamine](/img/structure/B5952585.png)

![N-ethyl-6-(3-fluorophenyl)-N-(2-methyl-2-propen-1-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5952588.png)

![2-[1-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-piperidinyl]ethanol](/img/structure/B5952596.png)